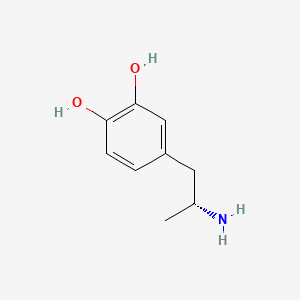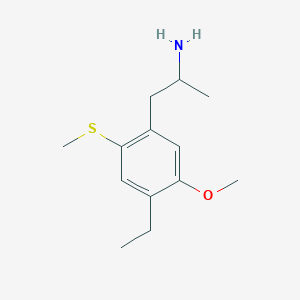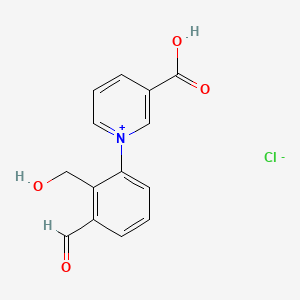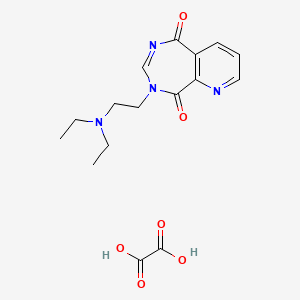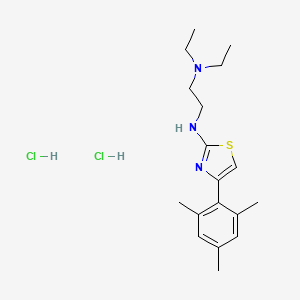
1-Cyclopentyl-2-((1-methylpiperidin-4-yl)oxy)-2-oxo-1-phenylethyl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopentyl-2-((1-methylpiperidin-4-yl)oxy)-2-oxo-1-phenylethyl benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopentyl group, a piperidine ring, and a benzoate ester, making it a unique molecule with interesting chemical properties.
Métodos De Preparación
The synthesis of 1-Cyclopentyl-2-((1-methylpiperidin-4-yl)oxy)-2-oxo-1-phenylethyl benzoate involves multiple steps, including the formation of the piperidine ring and the esterification of the benzoate groupThe final step involves the esterification of the benzoate group under specific reaction conditions, such as the use of a suitable catalyst and controlled temperature .
Análisis De Reacciones Químicas
1-Cyclopentyl-2-((1-methylpiperidin-4-yl)oxy)-2-oxo-1-phenylethyl benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Aplicaciones Científicas De Investigación
1-Cyclopentyl-2-((1-methylpiperidin-4-yl)oxy)-2-oxo-1-phenylethyl benzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with specific enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-Cyclopentyl-2-((1-methylpiperidin-4-yl)oxy)-2-oxo-1-phenylethyl benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering specific biochemical pathways. This interaction can lead to various physiological effects, depending on the target and the context of the interaction .
Comparación Con Compuestos Similares
1-Cyclopentyl-2-((1-methylpiperidin-4-yl)oxy)-2-oxo-1-phenylethyl benzoate can be compared with other similar compounds, such as:
Trifluoromethylpyridines: These compounds share some structural similarities and are used in agrochemical and pharmaceutical applications.
Monocarboxylic Acid Amides: These compounds have similar functional groups and are used in various chemical and biological applications.
Propiedades
Número CAS |
63490-89-1 |
|---|---|
Fórmula molecular |
C26H31NO4 |
Peso molecular |
421.5 g/mol |
Nombre IUPAC |
[1-cyclopentyl-2-(1-methylpiperidin-4-yl)oxy-2-oxo-1-phenylethyl] benzoate |
InChI |
InChI=1S/C26H31NO4/c1-27-18-16-23(17-19-27)30-25(29)26(22-14-8-9-15-22,21-12-6-3-7-13-21)31-24(28)20-10-4-2-5-11-20/h2-7,10-13,22-23H,8-9,14-19H2,1H3 |
Clave InChI |
DZNZTRREWYBYQY-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC(CC1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


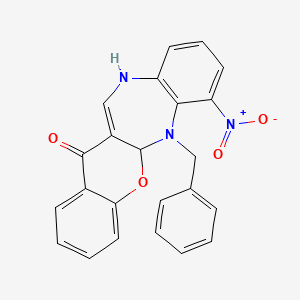
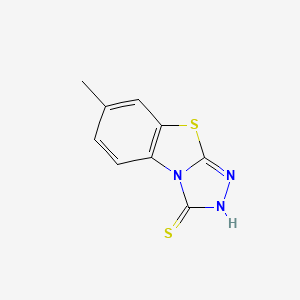
![4-O-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 1-O-(2-methylpropyl) 2-phenylbutanedioate;oxalic acid](/img/structure/B12763239.png)
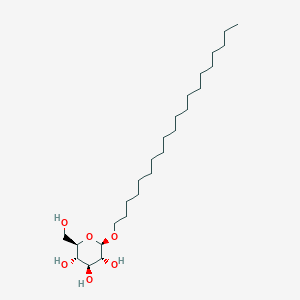
![(E)-but-2-enedioic acid;(3-chloro-4-fluorophenyl)-[4-fluoro-4-[[(5-methylpyrimidin-2-yl)methylamino]methyl]piperidin-1-yl]methanone](/img/structure/B12763255.png)
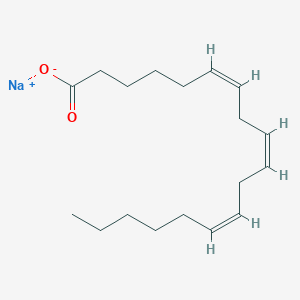
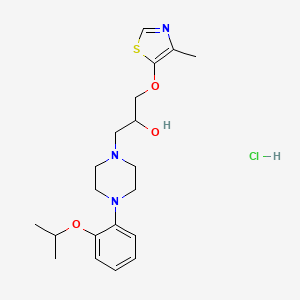

![Diaspartate de quinine [French]](/img/structure/B12763293.png)
